![molecular formula C18H21N7O B5473091 N-methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5473091.png)
N-methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}methanamine” is a complex organic compound. It is related to a class of compounds known as oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . The specific compound you’re asking about seems to have additional functional groups attached to the oxadiazole ring, including a pyridinyl group and a pyrrolidinyl-pyrimidinyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings and functional groups. The oxadiazole ring is a planar, aromatic ring, which contributes to the stability of the molecule. The pyridinyl and pyrimidinyl groups are also aromatic and planar. The pyrrolidinyl group is a saturated, non-aromatic ring, which may introduce some conformational flexibility into the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The oxadiazole ring is generally quite stable and resistant to hydrolysis. The pyridinyl and pyrimidinyl groups might be susceptible to electrophilic substitution reactions, while the pyrrolidinyl group might undergo reactions typical of secondary amines .Wirkmechanismus
Zukünftige Richtungen
The oxadiazole ring system is a motif that’s often found in pharmaceuticals and agrochemicals, so there may be interest in developing new compounds with this structure. The specific functional groups present in your compound could potentially be modified to tune its properties or biological activity .
Eigenschaften
IUPAC Name |
N-methyl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-pyrrolidin-1-ylpyrimidin-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-24(12-14-9-20-18(21-10-14)25-7-2-3-8-25)13-16-22-17(23-26-16)15-5-4-6-19-11-15/h4-6,9-11H,2-3,7-8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMIKBIHFXIPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C(N=C1)N2CCCC2)CC3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
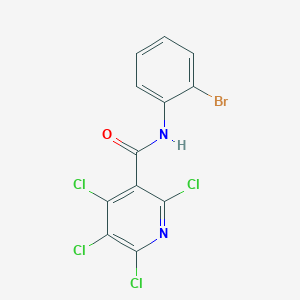
![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5473035.png)
![2-[[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B5473038.png)
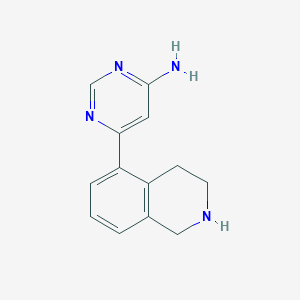
![2-(4-phenylmethoxyphenoxy)-N-[(Z)-(2-prop-2-enoxyphenyl)methylideneamino]propanamide](/img/structure/B5473047.png)
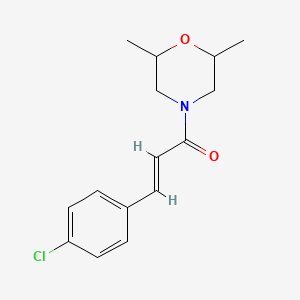
![(5E)-5-[[5-chloro-2-[3-(2,4-dimethylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5473055.png)
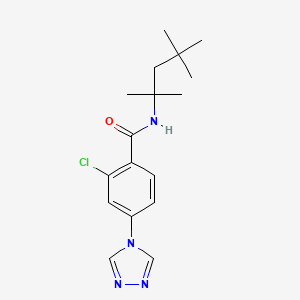
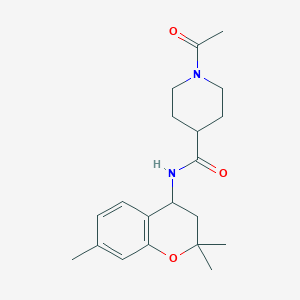
![1-acetyl-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B5473066.png)
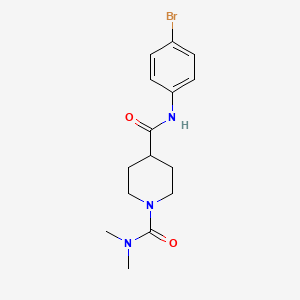
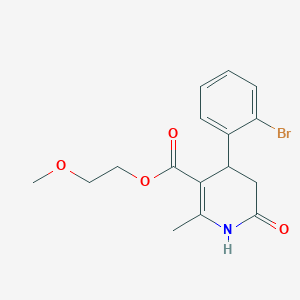
![methyl [1-(2,4-dimethylphenyl)ethyl]carbamate](/img/structure/B5473078.png)
![2,6-dicyclohexylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5473082.png)
